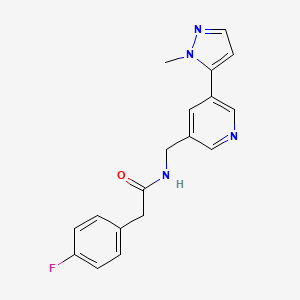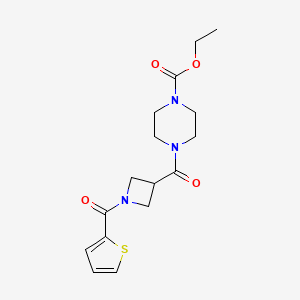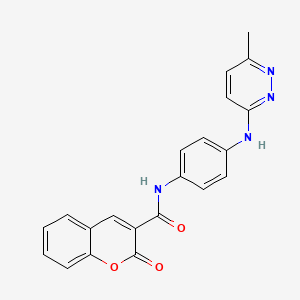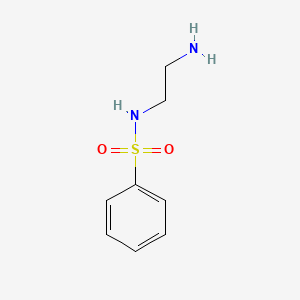
2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is a chemical compound that has attracted significant interest in recent years due to its potential applications in scientific research. This compound is a member of the pyrazole-based family of compounds, which are known to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of 2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is not fully understood. However, it is believed to act by modulating various signaling pathways in cells. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). It also modulates the activity of various transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. Some of the key effects include:
1. Anti-cancer activity: This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
2. Neuroprotective effects: This compound has been shown to exhibit neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Anti-inflammatory activity: This compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide in lab experiments include its potent biological activities, high purity, and high yield. However, one of the limitations of using this compound is its cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on 2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide. Some of the potential areas of research include:
1. Development of analogs: Researchers can develop analogs of this compound to improve its biological activities and reduce its limitations.
2. Mechanistic studies: Further mechanistic studies can be conducted to understand the exact mechanism of action of this compound.
3. Clinical trials: Clinical trials can be conducted to evaluate the safety and efficacy of this compound in humans.
4. Application in other diseases: The potential applications of this compound in other diseases can be explored, such as autoimmune diseases and metabolic disorders.
In conclusion, 2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is a promising compound with a wide range of potential applications in scientific research. Its potent biological activities and high purity make it an attractive candidate for further research. Further studies are needed to fully understand its mechanism of action and potential applications in various diseases.
合成法
The synthesis of 2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide involves the reaction of 4-fluoroacetophenone with 5-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carbaldehyde in the presence of a suitable catalyst. The resulting product is then treated with acetic anhydride to yield the final compound. This synthesis method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide has been shown to exhibit a wide range of biological activities, making it a promising candidate for scientific research. Some of the potential applications of this compound include:
1. Cancer Research: This compound has been shown to exhibit potent anti-cancer activity in vitro and in vivo. It has been found to induce apoptosis in cancer cells by activating the caspase pathway.
2. Neurological Disorders: 2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide has been shown to exhibit neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Inflammation: This compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-(4-fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-23-17(6-7-22-23)15-8-14(10-20-12-15)11-21-18(24)9-13-2-4-16(19)5-3-13/h2-8,10,12H,9,11H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRDWFSOQNFDDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-benzyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2394247.png)


![2-Cyclopropyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2394251.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide](/img/structure/B2394256.png)


![[2-(Pyrrolidin-1-yl)cyclohexyl]methanamine dihydrochloride](/img/structure/B2394260.png)
![Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2394261.png)
![N-(2,6-difluorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2394264.png)
